(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid
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Description
(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid (OPODA) is a novel compound that has been studied for its potential applications in scientific research. This compound has been found to be a useful reagent in the synthesis of a variety of compounds and has also been studied for its potential biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
1,3,4-Oxadiazoles have been shown to possess significant antibacterial properties. They are effective against various strains such as Staphylococcus aureus , Staphylococcus epidermidis , and Escherichia coli .
Antifungal Properties
These compounds also exhibit antifungal activity, which makes them potential candidates for treating fungal infections .
Analgesic and Anti-inflammatory Effects
The analgesic properties of 1,3,4-oxadiazoles can be utilized in pain management, while their anti-inflammatory effects are beneficial for treating inflammation-related conditions .
Anticancer Potential
Some 1,3,4-oxadiazoles have shown promise in anticancer therapy. They have been tested against various cancer cell lines and have demonstrated antiproliferative activity .
Antiviral and Anti-HIV Applications
The antiviral activity of these compounds extends to HIV treatment. Raltegravir®, a drug containing the 1,3,4-oxadiazole unit, is currently used as an antiretroviral medication .
Antidiabetic Activity
These compounds also show potential in managing diabetes due to their anti-diabetic properties .
properties
IUPAC Name |
2-(2-oxo-5-phenyl-1,3,4-oxadiazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)6-12-10(15)16-9(11-12)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYHDVNKLAICZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406996 |
Source
|
Record name | (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71679-70-4 |
Source
|
Record name | (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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